molecular formula C23H33N7O5S B14905785 (2R,4R)-1-((S)-5-(Hydrazinecarboximidamido)-2-((3-methylquinoline)-8-sulfonamido)pentanoyl)-4-methylpiperidine-2-carboxylic acid

(2R,4R)-1-((S)-5-(Hydrazinecarboximidamido)-2-((3-methylquinoline)-8-sulfonamido)pentanoyl)-4-methylpiperidine-2-carboxylic acid

Cat. No.: B14905785
M. Wt: 519.6 g/mol
InChI Key: QARLHQQFBQZENV-FHLIZLRMSA-N
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Description

(2R,4R)-1-((S)-5-(Hydrazinecarboximidamido)-2-((3-methylquinoline)-8-sulfonamido)pentanoyl)-4-methylpiperidine-2-carboxylic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its intricate structure, which includes multiple functional groups and chiral centers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4R)-1-((S)-5-(Hydrazinecarboximidamido)-2-((3-methylquinoline)-8-sulfonamido)pentanoyl)-4-methylpiperidine-2-carboxylic acid involves several steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the quinoline derivative, followed by the introduction of the sulfonamide group. The hydrazinecarboximidamido moiety is then added through a series of condensation reactions. The final step involves the coupling of the piperidine ring with the pentanoyl group under controlled conditions to ensure the correct stereochemistry.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors and continuous flow systems to ensure precise control over reaction conditions. Additionally, purification steps such as crystallization or chromatography would be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(2R,4R)-1-((S)-5-(Hydrazinecarboximidamido)-2-((3-methylquinoline)-8-sulfonamido)pentanoyl)-4-methylpiperidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide or hydrazinecarboximidamido groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer or infectious diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (2R,4R)-1-((S)-5-(Hydrazinecarboximidamido)-2-((3-methylquinoline)-8-sulfonamido)pentanoyl)-4-methylpiperidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (2R,4R)-1-((S)-5-(Hydrazinecarboximidamido)-2-((quinoline)-8-sulfonamido)pentanoyl)-4-methylpiperidine-2-carboxylic acid
  • (2R,4R)-1-((S)-5-(Hydrazinecarboximidamido)-2-((3-methylquinoline)-8-sulfonamido)butanoyl)-4-methylpiperidine-2-carboxylic acid

Uniqueness

The uniqueness of (2R,4R)-1-((S)-5-(Hydrazinecarboximidamido)-2-((3-methylquinoline)-8-sulfonamido)pentanoyl)-4-methylpiperidine-2-carboxylic acid lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C23H33N7O5S

Molecular Weight

519.6 g/mol

IUPAC Name

(2R,4R)-1-[(2S)-5-[[amino(hydrazinyl)methylidene]amino]-2-[(3-methylquinolin-8-yl)sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid

InChI

InChI=1S/C23H33N7O5S/c1-14-8-10-30(18(12-14)22(32)33)21(31)17(6-4-9-26-23(24)28-25)29-36(34,35)19-7-3-5-16-11-15(2)13-27-20(16)19/h3,5,7,11,13-14,17-18,29H,4,6,8-10,12,25H2,1-2H3,(H,32,33)(H3,24,26,28)/t14-,17+,18-/m1/s1

InChI Key

QARLHQQFBQZENV-FHLIZLRMSA-N

Isomeric SMILES

C[C@@H]1CCN([C@H](C1)C(=O)O)C(=O)[C@H](CCCN=C(N)NN)NS(=O)(=O)C2=CC=CC3=C2N=CC(=C3)C

Canonical SMILES

CC1CCN(C(C1)C(=O)O)C(=O)C(CCCN=C(N)NN)NS(=O)(=O)C2=CC=CC3=C2N=CC(=C3)C

Origin of Product

United States

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